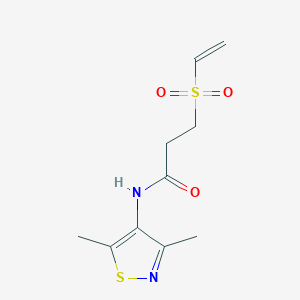

![molecular formula C12H14N4O B2459162 8-甲基-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2034375-43-2](/img/structure/B2459162.png)

8-甲基-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

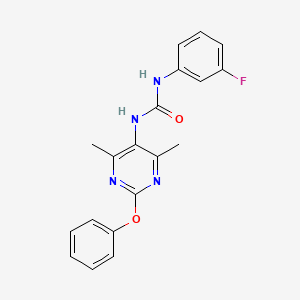

“8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one”, also known as MPP, is a heterocyclic compound that exhibits a wide range of chemical and biological properties. It has been identified as a privileged structure for the inhibition of ATP-dependent kinases .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular formula of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is C12H14N4O. The structure of this compound is based on the pyrido[2,3-d]pyrimidin-7-one template .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis

The molecular weight of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is 230.271.科学研究应用

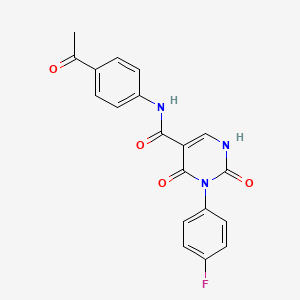

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

JAK1 Inhibitors

The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine. Compound ® - 6c exhibited an IC 50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .

Anti-Tumor Agents

In an ongoing effort to discover novel anti-tumor agents, we were going to design and synthesize novel 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b]indoles using compound 1 as the leading compound based on combination principles .

作用机制

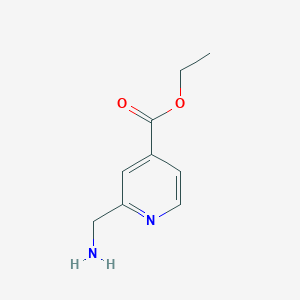

Target of Action

The primary targets of 8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with its targets by inducing protein degradation . It recruits a protein called Cereblon to selectively degrade CDK4 and CDK6 . This results in a dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at a concentration of 0.25uM in Jurkat cells .

Biochemical Pathways

The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . The downstream effects include the inhibition of cell proliferation and the induction of cell cycle arrest .

Pharmacokinetics

The compound’s potency against its targets (269 nM for CDK4/cyclin D1 and 104 nM for CDK6/cyclin D1 ) suggests that it may have good bioavailability.

Result of Action

The molecular effect of the compound’s action is the degradation of CDK4 and CDK6 . On a cellular level, this leads to the inhibition of cell proliferation and the induction of cell cycle arrest . In Molt4 cells, selective degradation of CDK4 and CDK6 was observed after 5 hours of treatment with a 250 nM concentration of the compound .

未来方向

属性

IUPAC Name |

8-methyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-15-10(17)5-4-9-11(15)13-8-14-12(9)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQLCZOITHROEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2459086.png)

![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)

![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)